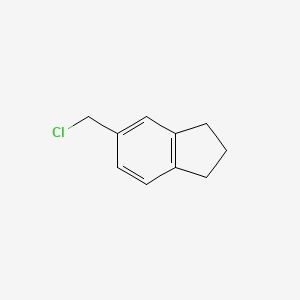

5-(Chloromethyl)-2,3-dihydro-1h-indene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUZRMUCKVDRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283406 | |

| Record name | 5-(chloromethyl)-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18775-42-3 | |

| Record name | NSC62543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(chloromethyl)-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Chloromethyl)-2,3-dihydro-1h-indene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Chloromethyl)-2,3-dihydro-1H-indene

Abstract

This technical guide provides a comprehensive overview of this compound (also known as 5-chloromethylindane), a pivotal chemical intermediate in pharmaceutical research and organic synthesis. The document details a robust and widely-used synthetic methodology, outlines a complete characterization protocol with expected analytical data, and addresses critical safety and handling procedures. Designed for researchers, chemists, and professionals in drug development, this guide explains the causality behind experimental choices, ensuring a deep understanding of the process. The indane scaffold is a recurring and significant motif in medicinal chemistry, and this guide serves as a practical resource for leveraging this versatile building block.[1]

Introduction: The Significance of the Indane Scaffold

The 2,3-dihydro-1H-indene, or indane, framework is a prominent structural motif found in a multitude of biologically active molecules.[1] Its unique conformational properties and synthetic accessibility make it an attractive scaffold for the design of novel therapeutic agents. Specifically, functionalized indanes are integral to compounds developed as tubulin polymerization inhibitors, which have significant potential in anticancer applications.[1][2]

This compound (CAS No: 18775-42-3) is a particularly valuable derivative. The molecule’s defining feature is the chloromethyl group at the 5-position of the indane core. This substituent introduces a highly reactive benzylic chloride, an electrophilic center readily susceptible to nucleophilic substitution.[1] This "chemical handle" allows for the straightforward introduction of diverse functional groups, making it a cornerstone intermediate for building more complex molecular architectures in drug discovery programs. This guide provides an in-depth exploration of its synthesis via Blanc chloromethylation, its detailed characterization, and its safe handling.

Synthesis Methodology: The Blanc Chloromethylation Reaction

The most direct and efficient method for preparing this compound is the Blanc chloromethylation of the parent hydrocarbon, indane. This reaction is a classic example of electrophilic aromatic substitution, where a chloromethyl group (-CH₂Cl) is introduced onto the aromatic ring.[3]

Mechanistic Rationale

The reaction is typically performed using formaldehyde (or a stable equivalent like paraformaldehyde) and hydrogen chloride, under acidic conditions with a Lewis acid catalyst such as zinc chloride.[3] The key steps of the mechanism are as follows:

-

Electrophile Generation: Under strong acid conditions, the formaldehyde carbonyl is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

-

Electrophilic Attack: The π-electrons of the indane aromatic ring attack the activated formaldehyde, forming a resonance-stabilized carbocation intermediate (a sigma complex). The substitution occurs preferentially at the 5-position due to the activating, ortho,para-directing nature of the alkyl portion of the indane ring.

-

Rearomatization: A proton is lost from the ring, restoring aromaticity and forming a hydroxymethyl intermediate (a benzyl alcohol).

-

Conversion to Chloride: The resulting benzyl alcohol is rapidly converted to the final benzylic chloride product in the presence of concentrated hydrochloric acid and the Lewis acid catalyst.

A common side reaction in Blanc chloromethylations is the formation of diarylmethane byproducts, where the newly formed, reactive benzyl chloride alkylates a second molecule of the starting arene.[3] Reaction conditions such as temperature, reaction time, and catalyst choice must be carefully optimized to minimize this side product and maximize the yield of the desired chloromethylated product.[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a certified chemical fume hood.

Reagents and Materials:

-

2,3-Dihydro-1H-indene (Indane)

-

Paraformaldehyde

-

Glacial Acetic Acid

-

85% Phosphoric Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 2,3-dihydro-1H-indene, paraformaldehyde, glacial acetic acid, and 85% phosphoric acid. A similar procedure for a related compound uses a molar ratio that can be adapted.[5]

-

Initiation: Begin stirring the mixture and carefully add concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture to 58-60°C and maintain this temperature with vigorous stirring for up to 24 hours.[5] The progress of the reaction should be monitored periodically using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly over a beaker of crushed ice.

-

Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white crystalline solid.[1]

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 18775-42-3 | [1] |

| Molecular Formula | C₁₀H₁₁Cl | [1] |

| Molecular Weight | 166.65 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the verification of the molecular structure.

| Technique | Expected Data |

| ¹H NMR | Aromatic Protons (3H): δ ≈ 7.1-7.3 ppm. Complex multiplet or distinct signals corresponding to the 1,2,4-trisubstituted aromatic ring. Chloromethyl Protons (2H, -CH₂Cl): δ ≈ 4.5 ppm. A sharp singlet. Benzylic Protons (4H, Ar-CH₂-): δ ≈ 2.9 ppm. A triplet. Aliphatic Protons (2H, -CH₂-): δ ≈ 2.1 ppm. A quintet, coupled to the two adjacent CH₂ groups. |

| ¹³C NMR | Aromatic Carbons: δ ≈ 144, 142, 136, 127, 125, 124 ppm. Chloromethyl Carbon (-CH₂Cl): δ ≈ 46 ppm. Indane Ring Carbons (-CH₂-): δ ≈ 33, 32, 25 ppm. |

| IR (Infrared) | ~3050-2850 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1600, 1480 cm⁻¹: C=C aromatic ring stretching. ~1250 cm⁻¹: C-H wagging of the chloromethyl group. ~700-800 cm⁻¹: C-Cl stretching. |

| MS (Mass Spec.) | m/z ≈ 166/168: Molecular ion (M⁺) and M+2 isotope peaks in an approximate 3:1 ratio, characteristic of a monochlorinated compound. m/z ≈ 131: Base peak corresponding to the loss of chlorine ([M-Cl]⁺). m/z ≈ 117: Fragment corresponding to the loss of the chloromethyl group ([M-CH₂Cl]⁺). |

Safety, Handling, and Storage

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

-

Engineering Controls: All manipulations should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors or dust.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety glasses with side shields or goggles are mandatory.[6]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[6]

-

Body Protection: A flame-retardant lab coat and appropriate footwear are required.

-

-

Reagent Hazards: The synthesis involves corrosive acids (HCl, H₃PO₄), and paraformaldehyde, which is toxic and a suspected carcinogen. Handle these reagents with extreme care and appropriate containment.

-

Product Hazards: As a benzylic chloride, the product should be treated as a potential lachrymator and alkylating agent. Avoid all contact with skin and eyes and prevent inhalation.[1][6] The toxicological properties have not been fully investigated.[6]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water and seek medical attention.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical help.

-

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]

-

Disposal: Dispose of chemical waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[6]

Applications in Research and Drug Development

The utility of this compound is rooted in its identity as a versatile synthetic building block. The reactive chloromethyl group serves as an anchor point for a wide array of synthetic transformations, primarily through nucleophilic substitution reactions. This allows for the facile introduction of amines, ethers, esters, and other functional groups, enabling the rapid generation of compound libraries for screening.

The indane core itself is a privileged scaffold in medicinal chemistry. Its incorporation into molecular designs can favorably influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Given the established role of indene derivatives in the development of potent anticancer agents that target tubulin, this chloromethylated intermediate represents a critical starting point for the synthesis of new and potentially more effective therapeutic candidates.[2]

References

- PrepChem. (n.d.). Synthesis of 1,3-dimethyl-5-chloromethyl-indane.

- Angene Chemical. (2024, April 27). Safety Data Sheet.

- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET - Indene.

- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.

- Echemi. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester Safety Data Sheets.

- Benchchem. (n.d.). This compound | 18775-42-3.

- Wikipedia. (n.d.). Blanc chloromethylation.

- Durham E-Theses. (n.d.). New studies in aromatic chloromethylation.

- National Institutes of Health. (2023, August 17). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. prepchem.com [prepchem.com]

- 6. angenechemical.com [angenechemical.com]

- 7. echemi.com [echemi.com]

Physicochemical properties of 5-(Chloromethyl)-2,3-dihydro-1h-indene

Foreword

This technical guide provides a comprehensive overview of 5-(Chloromethyl)-2,3-dihydro-1H-indene (also known as 5-chloromethylindan), a key chemical intermediate. Moving beyond a simple data summary, this document delves into the structural rationale behind its physicochemical properties, its characteristic analytical signatures, and its strategic application in complex molecular synthesis. The insights herein are curated for the practicing scientist to facilitate experimental design, anticipate reaction outcomes, and leverage this versatile building block in drug discovery and materials science endeavors.

Core Chemical Identity and Structural Rationale

This compound is a disubstituted indane derivative. The foundational indane scaffold, a fused bicyclic system comprising a benzene ring and a cyclopentane ring, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The defining feature of this molecule is the chloromethyl group (-CH₂Cl) at the 5-position of the indane nucleus. This substituent is not merely a structural component; it is a highly functional reactive handle. As a benzylic chloride, the carbon-chlorine bond is activated towards nucleophilic substitution, making the molecule an excellent electrophilic building block for introducing the indane moiety into larger, more complex structures.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 18775-42-3[1] |

| Molecular Formula | C₁₀H₁₁Cl[1][2] |

| Molecular Weight | 166.65 g/mol [1][2] |

| Common Synonyms | 5-Chloromethylindan[1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for the indane structure C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C7 [pos="0,0!"]; // Bridgehead C8 [pos="-2.6,0!"]; C9 [pos="-2.6,-1.5!"];

// Define nodes for the chloromethyl group C10 [pos="2.6,1.5!"]; Cl [label="Cl", pos="3.9,1.5!", fontcolor="#202124"];

// Draw the benzene ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Draw the fused cyclopentane ring C1 -- C7 [label=""]; C2 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C4 [label=""]; C4 -- C7 [label=""];

// Draw the chloromethyl group C6 -- C10 [label="CH₂"]; C10 -- Cl [label=""];

// Add labels for positions pos5 [label="5", pos="1.6,1.0!", fontcolor="#5F6368", fontsize=10]; }

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of the molecule are dictated by its bicyclic, largely hydrocarbon structure, modified by the polar influence of the chloromethyl group. While comprehensive experimental data is not widely published, the following table summarizes known information and reasoned estimations based on its structure.

| Property | Value / Observation | Justification / Source |

| Appearance | White crystalline powder. | Visual inspection from supplier data.[1] |

| Melting Point | Not specified. Expected to be a low-melting solid. | Similar chlorinated aromatic compounds are solids at room temperature. |

| Boiling Point | Not specified. Expected to be >200 °C at atm. pressure. | The parent compound, indane, boils at ~176 °C. The addition of a chloromethyl group increases molecular weight and polarity, thus raising the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Insoluble in water. | The predominantly nonpolar hydrocarbon structure governs its solubility profile. |

| LogP (Octanol/Water) | ~2.96 (Predicted for isomer).[2] | The high value indicates significant lipophilicity, consistent with its structure. |

Analytical Characterization Workflow

Confident identification and purity assessment of this compound relies on a combination of chromatographic and spectroscopic techniques. The causality behind this multi-step workflow is to first separate the compound from any impurities and then unambiguously determine its structure.

Caption: Standard analytical workflow for the characterization of organic intermediates.

Expected Spectroscopic Signatures

As a senior scientist, one must be able to predict the spectral output of a given structure. This foresight is crucial for interpreting results and identifying discrepancies.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring will appear in the ~7.0-7.3 ppm region. Their splitting pattern (a singlet and two doublets, or more complex splitting) will confirm the 1,2,4-substitution pattern.

-

Benzylic Protons (-CH₂Cl): A sharp singlet corresponding to two protons will be observed around ~4.5 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom.

-

Aliphatic Protons (Indane Ring): The four protons of the cyclopentane ring will appear as two multiplets in the ~2.0-3.0 ppm range, characteristic of the A₂B₂ system of the indane core.

-

-

¹³C NMR Spectroscopy : The carbon spectrum should show 10 distinct signals, confirming the molecular symmetry.

-

Aromatic Carbons: Six signals between ~120-145 ppm.

-

Benzylic Carbon (-CH₂Cl): One signal around ~46 ppm.

-

Aliphatic Carbons: Two signals for the indane -CH₂- groups, typically around ~25-33 ppm.

-

-

Mass Spectrometry (MS) : This technique provides the molecular weight and key structural information.

-

Molecular Ion (M⁺): A prominent peak will be observed at m/z ≈ 166.

-

Isotopic Pattern: A crucial confirmation is the presence of the M+2 peak at m/z ≈ 168, with an intensity approximately one-third of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Fragmentation: The most likely fragmentation pathway is the loss of a chlorine radical (·Cl) to form a stable benzylic carbocation at m/z = 131.

-

-

Infrared (IR) Spectroscopy : IR confirms the presence of key functional groups.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the indane and chloromethyl groups.

-

~1600 & ~1480 cm⁻¹: Aromatic C=C ring stretching.

-

~800-700 cm⁻¹: C-Cl stretching.

-

Reactivity and Strategic Synthetic Application

The primary value of this compound lies in the predictable reactivity of its benzylic chloride group. This functional group serves as a potent electrophilic site, enabling the molecule to act as a versatile scaffold for building more complex molecular architectures through nucleophilic substitution reactions.

Caption: General reaction scheme illustrating the synthetic utility of the title compound.

Generalized Experimental Protocol: Nucleophilic Substitution

The following protocol is a self-validating system for a typical substitution reaction. The choice of a non-nucleophilic base and an appropriate solvent is critical to prevent side reactions and ensure high yield.

-

Inert Atmosphere Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet. An inert atmosphere is crucial to prevent moisture from interfering with the reaction, especially if using strong, water-sensitive bases.

-

Reagent Charging: To the flask, add the nucleophile (e.g., a primary amine, 1.1 equivalents) and a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents). The base serves to deprotonate the nucleophile (if necessary) or to scavenge the HCl formed during potential side reactions, driving the equilibrium towards the product.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature. A controlled, dropwise addition helps to manage any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (40-60 °C). The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, comparing the reaction mixture to a spot of the starting material. The reaction is complete upon the disappearance of the limiting reagent (the indene derivative).

-

Workup and Isolation:

-

Upon completion, cool the mixture to room temperature and filter off any inorganic salts.

-

Transfer the filtrate to a separatory funnel and dilute with an organic solvent immiscible with water (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine to remove the solvent and any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield the final, high-purity compound.

Relevance in Drug Discovery

The indane scaffold is a cornerstone in modern medicinal chemistry. Its rigid, lipophilic structure provides an excellent framework for orienting pharmacophoric elements in three-dimensional space to optimize binding with biological targets.

-

Anticancer Applications: Substituted indenes and indanes are integral to the design of tubulin polymerization inhibitors.[1] These agents disrupt microtubule dynamics, a critical process in cell division, thereby inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3] this compound serves as a key starting material for synthesizing libraries of such compounds for structure-activity relationship (SAR) studies.[3]

-

Broad Pharmaceutical Significance: The incorporation of chlorine into drug candidates is a well-established strategy in drug discovery.[4] Chlorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its therapeutic profile. As a chlorinated building block, this compound is intrinsically valuable for projects aiming to leverage these benefits.

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is widely available. The following recommendations are based on professional experience with structurally related benzylic halides and chlorinated hydrocarbons.

-

Hazard Assessment: Benzylic halides are typically classified as lachrymators and irritants. The compound should be assumed to be harmful if swallowed, and to cause skin, eye, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]

-

Handling Procedures: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Use spark-proof tools and take precautionary measures against static discharge.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical. It is a strategically designed intermediate whose value is derived from the combination of a pharmaceutically relevant indane core and a highly reactive chloromethyl handle. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists and materials scientists engaged in the synthesis of novel, high-value molecules. Understanding the principles outlined in this guide enables researchers to fully exploit its potential in their synthetic campaigns.

References

-

National Center for Biotechnology Information (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information (2024). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]

-

Angene Chemical. Safety Data Sheet - (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Blueprint of 5-(Chloromethyl)-2,3-dihydro-1H-indene: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Niche Intermediate

In the intricate world of pharmaceutical research and development, the precise characterization of novel chemical entities and their intermediates is a cornerstone of success. 5-(Chloromethyl)-2,3-dihydro-1H-indene, a substituted indane derivative, represents a potentially valuable building block in the synthesis of more complex molecular architectures. Its structural features—a bicyclic aromatic-aliphatic scaffold and a reactive chloromethyl group—make it an attractive synthon for introducing the indane moiety into drug candidates.

The insights and protocols herein are designed to be of practical value to researchers, scientists, and drug development professionals, offering a detailed roadmap for the structural elucidation of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with the conventional atom numbering used for NMR assignments.

Caption: Molecular structure and atom numbering for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.25 | d | 1H | 7.8 | H-7 |

| 7.18 | s | 1H | H-4 | |

| 7.12 | d | 1H | 7.8 | H-6 |

| 4.58 | s | 2H | H-8 (CH₂Cl) | |

| 2.90 | t | 2H | 7.5 | H-1 or H-3 |

| 2.88 | t | 2H | 7.5 | H-3 or H-1 |

| 2.08 | p | 2H | 7.5 | H-2 |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.10-7.30 ppm): The three protons on the benzene ring are expected to appear in this region. The doublet at δ 7.25 ppm is assigned to H-7, which is ortho to the aliphatic ring junction. The singlet at δ 7.18 ppm corresponds to H-4, which is deshielded by the adjacent chloromethyl group and has no ortho protons to couple with. The doublet at δ 7.12 ppm is assigned to H-6, coupling with H-7.

-

Benzylic Methylene Protons (4.58 ppm): The singlet at δ 4.58 ppm, integrating to two protons, is characteristic of the chloromethyl (-CH₂Cl) group. The electronegative chlorine atom causes a significant downfield shift.

-

Aliphatic Region (2.00-3.00 ppm): The protons of the five-membered ring appear in this region. The two triplets at δ 2.90 and 2.88 ppm, each integrating to two protons, are assigned to the benzylic protons at C-1 and C-3. Their chemical equivalence or near equivalence leads to overlapping signals. The pentet (or multiplet) at δ 2.08 ppm corresponds to the C-2 protons, which are coupled to the protons at C-1 and C-3.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 144.5 | Quaternary | C-7a |

| 142.8 | Quaternary | C-3a |

| 137.2 | Quaternary | C-5 |

| 127.0 | CH | C-7 |

| 125.1 | CH | C-4 |

| 124.8 | CH | C-6 |

| 46.2 | CH₂ | C-8 (CH₂Cl) |

| 32.8 | CH₂ | C-1 or C-3 |

| 32.5 | CH₂ | C-3 or C-1 |

| 25.4 | CH₂ | C-2 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Region (120-150 ppm): Six signals are expected for the aromatic carbons. The three quaternary carbon signals (C-3a, C-5, and C-7a) are predicted to be in the range of δ 137-145 ppm. The three protonated aromatic carbons (C-4, C-6, and C-7) are expected between δ 124-127 ppm.

-

Chloromethyl Carbon (46.2 ppm): The signal for the carbon of the chloromethyl group is predicted to be around δ 46.2 ppm, shifted downfield due to the attached chlorine.

-

Aliphatic Region (25-33 ppm): The three aliphatic carbons of the indane core are expected in this region. The signals at δ 32.8 and 32.5 ppm are assigned to the benzylic carbons C-1 and C-3, while the more upfield signal at δ 25.4 ppm is assigned to C-2.

Experimental Protocol for NMR Data Acquisition

Caption: A standardized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3050-3020 | Medium | C-H stretch | Aromatic C-H |

| 2960-2850 | Medium | C-H stretch | Aliphatic C-H (in indane ring) |

| 1610, 1480 | Medium-Strong | C=C stretch | Aromatic ring |

| 1460 | Medium | CH₂ bend | Aliphatic CH₂ |

| 820 | Strong | C-H bend | 1,2,4-trisubstituted benzene (out-of-plane) |

| 750-690 | Strong | C-Cl stretch | Chloromethyl group |

Interpretation of the IR Spectrum

-

C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds in the five-membered ring.

-

Aromatic C=C Stretching: The bands at approximately 1610 and 1480 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 750 and 690 cm⁻¹, is expected for the C-Cl bond of the chloromethyl group.

-

Aromatic Substitution Pattern: The out-of-plane C-H bending vibration around 820 cm⁻¹ is characteristic of a 1,2,4-trisubstituted benzene ring, which is consistent with the structure of the title compound.

Experimental Protocol for IR Data Acquisition

Caption: A typical workflow for acquiring FTIR spectra using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 166/168 | 100 / 33 | [M]⁺ (Molecular ion) |

| 131 | 80 | [M - Cl]⁺ |

| 117 | 90 | [M - CH₂Cl]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z 166. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 168 with about one-third the intensity of the [M]⁺ peak is a characteristic feature.

-

Key Fragment Ions:

-

[M - Cl]⁺ (m/z 131): Loss of a chlorine radical from the molecular ion is a common fragmentation pathway for alkyl chlorides, leading to a prominent peak at m/z 131.

-

[M - CH₂Cl]⁺ (m/z 117): Cleavage of the chloromethyl group results in the stable indanyl cation at m/z 117. This is often a very intense peak.

-

Tropylium Ion (m/z 91): Rearrangement and fragmentation of the indanyl cation can lead to the formation of the highly stable tropylium ion, a common fragment in the mass spectra of compounds containing a benzyl group.

-

Proposed Fragmentation Pathway

Caption: Key fragmentation steps for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: A general workflow for acquiring mass spectra.

Conclusion: A Predictive Framework for Structural Confirmation

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data offers a solid foundation for researchers to identify and confirm the structure of this compound. The provided protocols for data acquisition serve as a practical reference for obtaining high-quality spectra. As the synthesis and application of this and related indane derivatives continue to be explored in drug discovery, this guide can serve as a valuable resource for accelerating research and development efforts. It is our hope that this predictive blueprint will be validated by experimental data in the near future, further solidifying our understanding of this promising chemical intermediate.

References

As this guide is based on predictive data and general spectroscopic principles, formal citations to experimental data for the title compound are not applicable. The following are representative resources for spectroscopic data and principles:

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

-

Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

Unable to Fulfill Request for CAS Number 53133-43-2

Subject Matter Analysis: An exhaustive search for the compound corresponding to CAS number 53133-43-2 has concluded that this identifier does not correlate with any publicly available, verifiable chemical substance. Comprehensive queries across multiple chemical and scientific databases have yielded no data for a compound registered under this specific CAS number.

Discrepancy with Similar Compounds: It is important to note that compounds with similar nomenclature possess different and distinct CAS numbers. For instance:

-

2-bromo-4-chloro-1-(4-fluorophenyl)butan-1-one is associated with CAS number 51037-74-2 .

-

4-Chloro-1-(4-fluorophenyl)butan-1-one (also known as 4-Chloro-4'-fluorobutyrophenone) is associated with CAS number 3874-54-2 .

-

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is associated with CAS number 3760-66-5 .

Attempting to extrapolate information from these related but distinct chemical entities to describe a non-existent CAS number would be scientifically unsound and potentially hazardous for any researcher or drug development professional relying on such information.

Final Recommendation: Given the lack of authoritative data for CAS number 53133-43-2, this request for an in-depth technical guide cannot be fulfilled. It is recommended that the user verify the CAS number for accuracy. Should a valid CAS number for the compound of interest be provided, a new analysis can be initiated.

5-(Chloromethyl)-2,3-dihydro-1h-indene as a building block in organic synthesis

An In-Depth Technical Guide to 5-(Chloromethyl)-2,3-dihydro-1H-indene: A Cornerstone Building Block in Modern Organic Synthesis

Abstract

This compound, also known as 5-chloromethylindan, is a versatile bifunctional organic molecule that has emerged as a critical building block in the synthesis of complex molecular architectures. Its structure, featuring a rigid indane scaffold coupled with a reactive benzylic chloride, provides a unique combination of steric control and electrophilic reactivity. This guide offers an in-depth analysis of its synthesis, core reactivity, and pivotal applications, with a particular focus on its role in the development of high-value active pharmaceutical ingredients (APIs). We will explore the mechanistic underpinnings of its preparation and subsequent reactions, provide field-proven experimental protocols, and showcase its strategic importance in multi-step synthetic campaigns, thereby offering valuable insights for researchers in medicinal chemistry and process development.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in a laboratory setting. This compound is typically a white crystalline powder under standard conditions.[1] Its key physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 18775-42-3 | [1] |

| Molecular Formula | C₁₀H₁₁Cl | [1] |

| Molecular Weight | 166.65 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Synonyms | 5-Chloromethylindan | [1] |

Safety Considerations: As a reactive benzylic halide, this compound should be handled with appropriate care. It is a potential lachrymator and irritant. All manipulations should be performed in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Building Block: The Blanc Chloromethylation

The most direct and industrially relevant method for synthesizing this compound is the Blanc chloromethylation of 2,3-dihydro-1H-indene (indan).[2] This reaction is a classic electrophilic aromatic substitution where a chloromethyl group is introduced onto the aromatic ring.

Causality Behind the Method: The choice of the Blanc reaction is dictated by the need for a cost-effective and direct method to functionalize the electron-rich aromatic ring of indan. The reaction proceeds by generating a highly electrophilic species from formaldehyde and hydrogen chloride, which is then attacked by the π-electrons of the benzene ring.[2] A Lewis acid catalyst, typically zinc chloride (ZnCl₂), is crucial for activating the formaldehyde, thereby generating the key electrophile, which is believed to be a chlorocarbenium ion (ClCH₂⁺) or a related species.[2]

The reaction's regioselectivity is governed by the ortho-, para-directing nature of the alkyl substituent (the fused cyclopentyl ring) on the benzene ring. Steric hindrance from the fused ring favors substitution at the less hindered para-position (position 5), leading to the desired product in good yield.

Diagram 1: Synthesis via Blanc Chloromethylation. A schematic representation of the synthesis of the title compound from indan.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established Blanc chloromethylation procedures.

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (to neutralize excess HCl), add 2,3-dihydro-1H-indene (1.0 eq) and paraformaldehyde (1.2 eq).

-

Catalyst Addition: Add anhydrous zinc chloride (0.5 eq) to the mixture.

-

Reaction: Cool the flask in an ice bath and begin to bubble dry hydrogen chloride gas through the stirred suspension.

-

Heating: After saturation with HCl, slowly warm the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. Rationale: The elevated temperature is required to drive the reaction to completion, but excessive heat can lead to the formation of diarylmethane byproducts.[3]

-

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. The product will often solidify.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x).

-

Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Core Reactivity and Mechanistic Insight

The synthetic utility of this compound stems almost entirely from the reactivity of the chloromethyl group. As a benzylic chloride, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2) .

The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to attack by a wide range of nucleophiles. The adjacent indane ring system stabilizes the transition state of the Sₙ2 reaction, accelerating the substitution process.

Diagram 2: Core Reactivity Workflow. The compound acts as an electrophile in Sₙ2 reactions with various nucleophiles.

Self-Validating System: The success of these substitution reactions is highly dependent on the choice of base and solvent.

-

Base: When alkylating amines or alcohols, a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like triethylamine) is required to deprotonate the nucleophile without competing in the substitution reaction itself. The choice of base is critical; for instance, using sodium hydride with an alcohol ensures the quantitative formation of the more potent alkoxide nucleophile.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions. They effectively solvate the cation of the base (e.g., Na⁺) while leaving the nucleophile relatively "bare" and highly reactive, thus accelerating the rate of substitution.

Application Showcase: A Key Intermediate for Donepezil

Perhaps the most prominent application of this compound is its role as a precursor in certain synthetic routes to Donepezil , a leading therapeutic agent for managing Alzheimer's disease.[2][4] Donepezil's structure features an N-benzylpiperidine moiety linked to a dimethoxyindanone core. While numerous synthetic routes exist, a convergent strategy often involves the alkylation of a piperidine derivative with a functionalized indane electrophile.

Although the most common industrial syntheses now often start from 5,6-dimethoxy-1-indanone and build the side chain differently,[5] the alkylation of N-benzyl-4-piperidine with a suitable indane derivative represents a valid and illustrative synthetic approach. In a hypothetical convergent synthesis, this compound (after conversion to the corresponding dimethoxy derivative) would serve as the ideal electrophile to couple with the piperidine core.

Representative Protocol: N-Alkylation for Donepezil Synthesis Core

This protocol illustrates the key bond-forming reaction where 5-(chloromethyl)indane derivatives are used.

-

Nucleophile Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-benzylpiperidin-4-one (1.0 eq) in anhydrous DMF. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Rationale: NaH deprotonates the nitrogen of a precursor piperidine or a related nucleophile, creating a highly reactive anion ready for alkylation.

-

Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the nucleophile.

-

Electrophile Addition: Dissolve 5,6-dimethoxy-1-(chloromethyl)indane (a derivative of the title compound, 1.05 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting crude product would then be purified via column chromatography to yield the coupled product, a direct precursor to Donepezil.

Diagram 3: Role in Donepezil Synthesis. The compound serves as the electrophilic partner in coupling with a piperidine nucleophile.

Broader Synthetic Utility: Probing Biological Space

The utility of the indane scaffold extends far beyond Donepezil. The rigid, lipophilic nature of the 2,3-dihydro-1H-indene moiety makes it an attractive fragment in drug design for occupying hydrophobic pockets in biological targets. Recent research has demonstrated that derivatives of dihydro-1H-indene are potent tubulin polymerization inhibitors , showing promise as anti-angiogenic and antitumor agents.[4][6]

In the design of these inhibitors, the indane core often serves as a constrained scaffold, mimicking the A-ring of known tubulin inhibitors like Combretastatin A-4. The 5-position is a convenient attachment point for linkers and other pharmacophoric groups, making this compound an ideal starting material for building a library of potential anticancer compounds.[4]

Conclusion

This compound is more than a simple alkyl halide; it is a strategically valuable building block that provides a robust and reliable entry point for introducing the indanylmethyl moiety into target molecules. Its straightforward synthesis via Blanc chloromethylation and its predictable reactivity as an electrophile in Sₙ2 reactions make it an indispensable tool for synthetic chemists. Its proven application in the synthesis of complex APIs like Donepezil and its potential in the development of novel therapeutics, such as tubulin inhibitors, underscore its continuing importance in the landscape of modern organic synthesis and drug discovery.

References

-

PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of Step B: methyl 5-chloro-2,3-dihydro-2-methyl-1-oxo-1H-indene-2-carboxylate. Retrieved from [Link]

-

Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved from [Link]

-

PubChem. (n.d.). CID 101939295 | C9H8. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105461552A - Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate.

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

-

Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Retrieved from [Link]

-

Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. Retrieved from [Link]

-

PubMed. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Retrieved from [Link]

-

ResearchGate. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Metal-free radical cascade chloromethylation of unactivated alkenes: synthesis of polychloro-substituted indolines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

- Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.

-

ResearchGate. (2019). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm. Retrieved from [Link]

-

ResearchGate. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Retrieved from [Link]

-

National Institutes of Health. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 5-(Chloromethyl)-2,3-dihydro-1H-indene in Medicinal Chemistry

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The indane ring system, a fused bicyclic structure combining aromatic and aliphatic features, represents a privileged scaffold in medicinal chemistry. Its rigid conformation provides a valuable framework for the spatial orientation of pharmacophoric groups, leading to potent and selective interactions with a variety of biological targets. This guide delves into the specific potential of a key derivative, 5-(chloromethyl)-2,3-dihydro-1H-indene, as a versatile building block for the synthesis of novel therapeutic agents. We will explore its inherent reactivity, showcase its application in the construction of diverse molecular architectures, and provide practical insights into the synthetic methodologies that underpin its utility.

The Strategic Advantage of the Indane Moiety

The 2,3-dihydro-1H-indene (indane) core is present in several approved drugs, including the HIV protease inhibitor Indinavir and the acetylcholinesterase inhibitor Donepezil, highlighting its clinical significance.[1] The rigid nature of the indane scaffold reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, the defined three-dimensional arrangement of substituents allows for precise structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

The introduction of a chloromethyl group at the 5-position of the indane nucleus transforms this stable scaffold into a highly versatile synthetic intermediate. The benzylic chloride functionality serves as a reactive electrophile, susceptible to nucleophilic substitution reactions. This "handle" allows for the covalent attachment of a wide array of chemical moieties, enabling the exploration of vast chemical space and the targeted design of molecules with desired pharmacological profiles.

Core Reactivity: The Gateway to Molecular Diversity

The primary mode of reactivity for this compound is nucleophilic substitution. The benzylic position of the chlorine atom renders it an excellent leaving group, readily displaced by a variety of nucleophiles. This fundamental reaction provides a straightforward and efficient means to introduce the indane scaffold into a lead molecule or to construct novel compounds from the ground up.

Caption: General scheme of nucleophilic substitution on this compound.

This reactivity profile opens the door to a multitude of synthetic transformations, including:

-

N-Alkylation: The reaction with primary and secondary amines is a cornerstone of medicinal chemistry for the introduction of basic nitrogen atoms, which are often crucial for receptor interactions and improving pharmacokinetic properties.

-

O-Alkylation: Phenols and alcohols can be readily alkylated to form ether linkages, a common motif in many biologically active compounds.

-

S-Alkylation: Thiols can be used to introduce sulfur-containing functionalities.

-

C-Alkylation: Carbanions and other carbon-based nucleophiles can be employed to form new carbon-carbon bonds, allowing for the extension and elaboration of the molecular framework.

-

Alkylation of Heterocycles: The nitrogen atoms within heterocyclic rings are excellent nucleophiles for this reaction, providing access to a diverse range of medicinally relevant scaffolds.

Applications in the Synthesis of Bioactive Molecules

The strategic incorporation of the 5-(chloromethyl)-2,3-dihydro-1H-indenyl moiety has been explored in the development of compounds targeting a range of therapeutic areas.

Anticancer Agents: Targeting Tubulin Polymerization

Recent studies have highlighted the potential of 2,3-dihydro-1H-indene derivatives as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[2][3] These agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

While a direct synthesis using this compound is not explicitly detailed in the cited literature, the general synthetic strategies for related compounds provide a clear blueprint. The core concept involves the coupling of the indane moiety to another aromatic or heterocyclic ring system. The chloromethyl group on our starting material provides a direct and efficient entry point for such syntheses.

Conceptual Synthetic Workflow for Indane-Based Tubulin Inhibitors:

Caption: A conceptual workflow for synthesizing potential tubulin inhibitors.

Central Nervous System (CNS) Agents: Modulators of Serotonin and Dopamine Receptors

The indane scaffold is a well-established pharmacophore for ligands of G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors, which are key targets for the treatment of various CNS disorders.[4] The rigid nature of the indane ring helps to position key interacting groups in a defined orientation for optimal receptor binding.

For instance, derivatives of 5-(aminomethyl)-2,3-dihydro-1H-indene can be readily synthesized from this compound via a two-step process involving displacement of the chloride with an azide or phthalimide, followed by reduction. These amino derivatives can then serve as key intermediates for the synthesis of more complex receptor ligands.

Table 1: Key Intermediates from this compound for CNS Ligand Synthesis

| Intermediate | Synthetic Precursor | Potential Application |

| 5-(Aminomethyl)-2,3-dihydro-1H-indene | 5-(Azidomethyl)- or 5-(Phthalimidomethyl)-2,3-dihydro-1H-indene | Building block for serotonin and dopamine receptor ligands |

| 5-(Phenoxymethyl)-2,3-dihydro-1H-indene | Phenol | Core structure in various CNS-active compounds |

| 5-(Piperazin-1-ylmethyl)-2,3-dihydro-1H-indene | Piperazine | Common scaffold in dopamine receptor antagonists |

Anti-inflammatory and Enzyme Inhibitors

The indane framework has also been incorporated into molecules designed to inhibit various enzymes, including those involved in inflammatory pathways. For example, indanone derivatives, which can be synthesized from indane precursors, have shown potential as inhibitors of deubiquitinating enzymes.[5] The versatility of the chloromethyl group allows for the introduction of functionalities that can interact with the active sites of these enzymes.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how this compound can be utilized in key synthetic transformations. These are intended as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure for N-Alkylation of Amines

This procedure outlines the synthesis of 5-(aminomethyl)-2,3-dihydro-1H-indene derivatives.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1 - 1.5 eq)

-

Anhydrous base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

Procedure:

-

To a solution of the amine and the base in the chosen anhydrous solvent, add a solution of this compound in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

-

Once the reaction is complete, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated indane derivative.

Causality: The choice of base and solvent is crucial. A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile. Anhydrous conditions are important to prevent hydrolysis of the chloromethyl starting material.

Protocol 2: General Procedure for O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes the synthesis of 5-(phenoxymethyl)-2,3-dihydro-1H-indene derivatives.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Phenol (1.0 - 1.2 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.2 - 1.5 eq)

-

Anhydrous solvent (e.g., Acetone, DMF, or Acetonitrile)

Procedure:

-

To a suspension of the base in the chosen anhydrous solvent, add the phenol and stir for 15-30 minutes at room temperature to form the phenoxide.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired aryl ether.

Causality: The use of a base is essential to deprotonate the phenol, generating the more nucleophilic phenoxide anion. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction.

Future Perspectives and Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in medicinal chemistry. Its straightforward reactivity allows for the efficient incorporation of the privileged indane scaffold into a wide range of molecular architectures. The examples provided in this guide, from anticancer agents to CNS modulators, only scratch the surface of its potential applications.

As our understanding of disease biology continues to grow, the ability to rapidly synthesize diverse libraries of compounds for biological screening is paramount. The strategic use of versatile intermediates like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of therapeutic agents. Researchers and drug development professionals are encouraged to explore the rich chemistry of this compound to unlock new avenues for therapeutic intervention.

References

-

Indane Derivatives in Medicinal Chemistry. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Taylor & Francis. Retrieved January 18, 2026, from [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands. (2009). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. (2010). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

- 1. CN110183330B - Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103539677B - Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

A-Z Guide to the Stability and Storage of 5-(Chloromethyl)-2,3-dihydro-1H-indene for Pharmaceutical and Research Applications

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for 5-(Chloromethyl)-2,3-dihydro-1H-indene (CAS No: 102440-05-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to ensure the long-term integrity and reliability of this critical chemical intermediate.

Introduction: Understanding the Molecule

This compound, also known as 5-chloromethylindan, is a substituted indane derivative. Its structure features a reactive chloromethyl group attached to the aromatic ring, making it a valuable electrophilic building block in organic synthesis.[1] This reactivity, however, is also the primary source of its instability. The benzylic chloride functional group is susceptible to nucleophilic substitution and hydrolysis, necessitating carefully controlled storage and handling to prevent degradation.[1][2]

Chemical Stability Profile

The long-term stability of this compound is principally influenced by its reactivity towards moisture, temperature, light, and incompatible materials.

Hydrolytic Stability: The Primary Degradation Pathway

The most significant degradation pathway for this compound is hydrolysis. The benzylic chloride group reacts with water, even atmospheric moisture, to form the corresponding benzyl alcohol (5-(Hydroxymethyl)-2,3-dihydro-1H-indene) and hydrochloric acid.[2]

Mechanism Insight: This reaction typically proceeds via an SN1 or SN2 mechanism. The benzylic carbocation intermediate is stabilized by the adjacent aromatic ring, making the chlorine atom a good leaving group. The presence of nucleophiles, including water, accelerates this process. Studies on the analogous compound, benzyl chloride, show that it slowly hydrolyzes in pure water.[2][3] The rate of hydrolysis can be significantly increased in the presence of bases or other nucleophiles.[4]

Key Takeaway: Strict exclusion of moisture is the most critical factor in preserving the integrity of the compound.

Thermal Stability

Field Experience: Unnecessary exposure to high temperatures should be avoided. Storage should be maintained at refrigerated temperatures to minimize any potential for thermal degradation and to slow down the rate of other degradation reactions like hydrolysis.

Photostability

Aromatic compounds, particularly those with reactive functional groups, can be susceptible to photodegradation.[7] While specific studies on the photostability of this compound are limited, it is best practice to protect it from light to prevent potential photo-induced reactions, such as radical formation or isomerization. The parent compound, indene, is noted as being air and light sensitive.[8]

Incompatible Materials

Due to its reactive chloromethyl group, this compound is incompatible with a range of substances:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[6]

-

Strong Bases (e.g., hydroxides, alkoxides): Will accelerate hydrolysis and elimination reactions.

-

Nucleophiles (e.g., amines, alcohols, thiols): Will readily displace the chloride, leading to the formation of byproducts.

-

Metals: Certain metals can catalyze polymerization or decomposition. Benzyl chloride, for instance, may polymerize in contact with most common metals.

Recommended Storage and Handling Protocols

To ensure the long-term purity and stability of this compound, the following conditions are mandatory.

Optimal Storage Conditions

The consensus from leading chemical suppliers provides a clear directive for storage. These conditions are designed to mitigate the risks outlined in the stability profile.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of hydrolytic and thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation. |

| Container | Tightly sealed, amber glass bottle or vial | Amber glass protects the compound from light exposure. A tight seal, preferably with a PTFE-lined cap, prevents moisture ingress. |

| Location | A dry, cool, and well-ventilated place. | Ensures a stable external environment and safety in case of accidental release. |

Safe Handling Workflow

Adherence to a strict handling protocol is essential for both compound integrity and personnel safety.

Caption: Recommended workflow for handling this compound.

Quality Control and Stability Monitoring

Regularly assessing the purity of the stored material is a self-validating system that ensures its suitability for use.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general framework for monitoring the purity of this compound and detecting the primary hydrolysis degradant.

Objective: To quantify the purity of the target compound and identify the presence of 5-(hydroxymethyl)-2,3-dihydro-1H-indene.

Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for both the parent compound and the potential degradant (if available)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

-

-

Chromatographic Conditions (Typical Starting Point):

-

Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm (based on the UV absorbance of the aromatic ring).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the prepared sample.

-

The parent compound, being more non-polar, will have a longer retention time than the more polar hydrolysis product (the alcohol).

-

Purity can be calculated based on the area percentage of the main peak.

-

Compare the chromatogram to previous analyses of the same batch to track the appearance or growth of impurity peaks over time.

-

Degradation Pathway Visualization

The primary chemical threat to the stability of this compound is hydrolysis.

Caption: Primary hydrolytic degradation pathway of the target compound.

Conclusion

The chemical integrity of this compound is contingent upon a rigorous approach to its storage and handling. The compound's benzylic chloride moiety dictates its reactivity and, consequently, its instability in the presence of moisture. By adhering to the protocols outlined in this guide—specifically, refrigerated storage under an inert, dry atmosphere and protection from light—researchers can ensure the material's purity and reliability for synthetic applications. Regular quality control assessments provide the ultimate validation of these storage practices, safeguarding the accuracy and reproducibility of experimental outcomes.

References

-

SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026, January 15). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the thermal decomposition of 3-chlorobut-1-ene and 3-chloro-2-methylbut-1-ene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.

-

Generic Safety Data Sheet. (n.d.). safety data sheet. Retrieved from [Link]

- Google Patents. (n.d.). US3311602A - Process for the chloromethylation of aromatic hydrocarbons.

-

Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-5-methyl- (CAS 874-35-1). Retrieved from [Link]

-

Galaxolide 50% Dep. (2025, November 12). Material Safety Data Sheet (MSDS). Retrieved from [Link]

-

Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]

-

Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Retrieved from [Link]

-

Amanote Research. (n.d.). The Thermal Decomposition of 1-Methyl-1-Phenylethyl. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]

- 5. Kinetics of the thermal decomposition of 3-chlorobut-1-ene and 3-chloro-2-methylbut-1-ene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. chemicalbull.com [chemicalbull.com]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Safe Handling of 5-(Chloromethyl)-2,3-dihydro-1H-indene

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 5-(Chloromethyl)-2,3-dihydro-1H-indene. Given the compound's reactive nature as a substituted indane, adherence to stringent safety protocols is paramount to ensure personnel safety and experimental integrity. The information herein is synthesized from safety data for structurally analogous compounds to provide a robust framework for risk mitigation.

Hazard Identification and Classification

Inferred GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[1] |

| Signal Word | Warning |

The causality behind these classifications stems from the chloromethyl group, a potent alkylating agent, which can react with biological macromolecules, leading to irritation upon contact or inhalation.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, combining engineering controls and appropriate PPE, is mandatory.